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Compound of Interest

Compound Name: Nitrobenzene-d5

Cat. No.: B032914 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for

Nitrobenzene-d5 (C₆D₅NO₂), a deuterated aromatic nitro compound. It is intended for

researchers, scientists, and professionals in drug development and chemical analysis who

utilize spectroscopic techniques for structural elucidation and characterization. This document

presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with detailed experimental protocols and a workflow visualization.

Compound Information
Nitrobenzene-d5, also known as pentadeuteronitrobenzene, is the deuterated isotopologue of

nitrobenzene.[1][2] It is a clear, light yellow liquid commonly used as an NMR solvent or as a

standard in various analytical applications.[3][4]
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Property Value

Chemical Formula C₆D₅NO₂[1]

Molecular Weight 128.14 g/mol [1][3]

CAS Number 4165-60-0[1]

Physical Form Liquid[3]

Density 1.253 g/mL at 25 °C

Boiling Point 88 °C at 12 mmHg

Melting Point 6 °C

Spectroscopic Data Summary
The following sections and tables summarize the essential NMR, IR, and MS data for

Nitrobenzene-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. For

Nitrobenzene-d5, both ¹H and ¹³C NMR are informative.

¹H NMR Data

In a pure, 100% deuterated sample of Nitrobenzene-d5, no signals would be expected in the

¹H NMR spectrum. However, commercially available samples typically have a high degree of

deuteration (e.g., 99.5 atom % D), meaning residual proton signals from the aromatic ring may

be observed at very low intensities. The chemical shifts of these residual protons would

correspond to those of standard nitrobenzene.

Table 1: Expected ¹H NMR Chemical Shifts for Residual Protons in Nitrobenzene-d5.
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Position Chemical Shift (δ, ppm)

Ortho-H (C2, C6) ~8.2

Para-H (C4) ~7.7

Meta-H (C3, C5) ~7.5

Note: Data is based on the spectrum of non-deuterated nitrobenzene. In Nitrobenzene-d5,

these peaks would be minimal or absent.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework. In Nitrobenzene-d5,

the carbon signals are present, but they appear as multiplets due to coupling with the attached

deuterium atoms (¹J C-D coupling).[5]

Table 2: ¹³C NMR Chemical Shift Data for Nitrobenzene-d5.[6][7][8]

Carbon Position Chemical Shift (δ, ppm)
Multiplicity (due to C-D
coupling)

C1 (-NO₂) ~148 Singlet

C4 (para) ~135 Triplet

C2, C6 (ortho) ~129 Triplet

C3, C5 (meta) ~123 Triplet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.[9][10] The spectrum of

Nitrobenzene-d5 is distinct from its non-deuterated counterpart, particularly in the C-D

stretching region.
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Table 3: Key IR Absorption Bands for Nitrobenzene-d5.[1][2]

Wavenumber (cm⁻¹) Vibration Type Intensity

~3100
Aromatic C-H Stretch

(residual)
Weak

~2250 - 2300 Aromatic C-D Stretch Medium-Strong

~1590 Aromatic C=C Stretch Medium

~1510 Asymmetric N-O Stretch (NO₂) Strong

~1340 Symmetric N-O Stretch (NO₂) Strong

~840 C-D Out-of-plane Bend Medium

~790 C-N Stretch Medium

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on

the molecular weight and fragmentation pattern of a compound.[11] For Nitrobenzene-d5, the

molecular ion peak is shifted by +5 mass units compared to nitrobenzene.

Table 4: Major Ions in the Electron Ionization (EI) Mass Spectrum of Nitrobenzene-d5.[1][12]

m/z Ion Assignment Relative Intensity

128
[C₆D₅NO₂]⁺ (Molecular Ion,

M⁺)
High

98 [M - NO]⁺ Low

82 [C₆D₅]⁺ High

56 [C₄D₄]⁺ Medium

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters may need to be optimized for specific equipment and sample

concentrations.

NMR Spectroscopy Protocol
Sample Preparation:

For a neat sample, carefully transfer approximately 0.5-0.7 mL of Nitrobenzene-d5 into a

clean, dry 5 mm NMR tube.[13][14]

If an internal standard is required, add a small amount of tetramethylsilane (TMS) or use a

sealed capillary insert containing the standard.[14]

If dilution is necessary, dissolve 5-25 mg of the compound in a suitable deuterated solvent

(e.g., CDCl₃).[14] As Nitrobenzene-d5 is often the solvent itself, spectra are typically

acquired neat.

Instrument Setup (¹³C NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent (if used) or run unlocked for

a neat sample.[15]

Shim the magnetic field to achieve optimal homogeneity.[15]

Set acquisition parameters. For a standard proton-decoupled ¹³C spectrum, use a

standard pulse program (e.g., zgpg30 on Bruker instruments).[15]

Set an appropriate spectral width (e.g., 250 ppm) and transmitter offset.[5]

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (e.g., 256 scans

or more, depending on concentration).[5][16]

Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[15] For quantitative

analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling

should be used to suppress the Nuclear Overhauser Effect (NOE).[5][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b032914?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b032914?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).[15]

Phase the resulting spectrum and apply baseline correction.[15]

Reference the spectrum. For neat samples, referencing may be done externally or based

on known shifts. If TMS is used, set its peak to 0 ppm.

IR Spectroscopy Protocol
Sample Preparation:

As Nitrobenzene-d5 is a liquid, the spectrum can be conveniently acquired using a neat

sample.

Place a small drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr)

to create a thin capillary film.[17]

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a

single drop of the liquid placed directly on the crystal.[10]

Data Acquisition:

Place the sample holder (salt plates or ATR unit) into the spectrometer's sample

compartment.

Acquire a background spectrum of the empty beam path (or clean ATR crystal) to subtract

atmospheric and instrument absorbances.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).[9]

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final transmittance or absorbance spectrum.
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Identify and label the major absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)
Sample Preparation:

For analysis by a system with a gas chromatography (GC-MS) inlet, dilute the

Nitrobenzene-d5 sample in a volatile organic solvent (e.g., dichloromethane or methanol)

to a concentration of approximately 10-100 µg/mL.[18]

For direct infusion, prepare a similar dilute solution. Ensure the sample is free of non-

volatile salts or particulates.[18]

Instrument Setup:

The sample is introduced into the ion source, where it is vaporized.[19][20]

In the ion source, the gaseous molecules are bombarded with a high-energy electron

beam (typically 70 eV for EI). This causes ionization, primarily forming a radical cation (the

molecular ion), and induces fragmentation.[19][20]

Data Acquisition:

The generated ions are accelerated by an electric potential and directed into the mass

analyzer.[19]

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Nitrobenzene-d5.
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General workflow for the spectroscopic analysis of Nitrobenzene-d5.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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